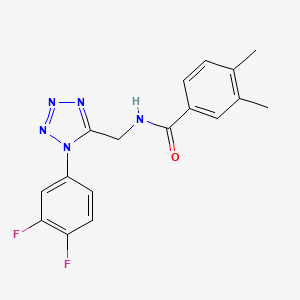

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

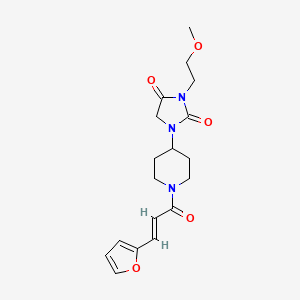

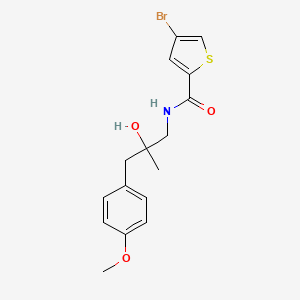

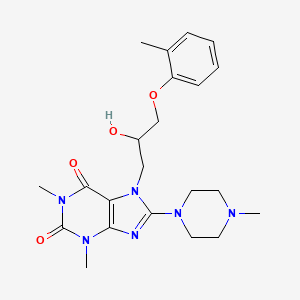

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups and an amide group. The amide group is further substituted with a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and tetrazole), an amide functional group, and fluorine substituents. These groups can engage in various types of intermolecular interactions, including pi stacking (between aromatic rings), hydrogen bonding (involving the amide group), and dipole-dipole interactions (due to the polar C-F bonds) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and tetrazole groups, as well as the fluorine substituents. For example, the amide group can participate in hydrolysis reactions, while the tetrazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Applications De Recherche Scientifique

Chemical Oxidation and Synthesis Studies

Chemical Oxidation of Anticonvulsant Benzamides : Studies have shown that similar anticonvulsant benzamides can undergo chemical oxidation, leading to various derivatives. This could imply potential applications in modifying the structure and properties of compounds like N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide for specific scientific or therapeutic purposes (Adolphe-Pierre et al., 1998).

Electrochemical Properties : Research into tetrasubstituted tetraphenylethenes, including similar compounds, revealed distinct electrochemical properties that could be relevant for the development of new materials or chemical sensors (Schreivogel et al., 2006).

Molecular Docking and Bioassay Studies

Molecular Docking as Cyclooxygenase-2 Inhibitor : The synthesis and molecular structure of related tetrazole compounds have been studied, including their interaction within the active site of the cyclooxygenase-2 enzyme. This suggests potential applications in the development of new inhibitors for therapeutic use (Al-Hourani et al., 2016).

Polyimides Synthesis and Characterization : Novel aromatic polyimides synthesized from similar compounds have shown diverse solubility and thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005).

Applications in Sensing and Imaging

Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound structurally related to this compound, have been used as fluorescence sensors, suggesting similar applications for sensing specific chemicals (Shi et al., 2015).

Imaging in Alzheimer's Disease : Compounds related to this compound have been used in imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).

Orientations Futures

The study of novel benzamide derivatives is an active area of research, often with a focus on discovering new drugs. This compound, with its combination of a benzamide, tetrazole, and difluorophenyl groups, could be of interest in medicinal chemistry. Future research could explore its potential biological activity and optimize its properties for specific applications .

Propriétés

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-10-3-4-12(7-11(10)2)17(25)20-9-16-21-22-23-24(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODAZKHJVCIRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)

![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)

![N-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2653968.png)

![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)

![4-[3-(4-Prop-2-ynylpiperazin-1-yl)sulfonylpropyl]morpholine](/img/structure/B2653975.png)

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)

![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)